molecular formula C10H12OS B2832248 3-(Methylthio)-1-phenylpropan-1-one CAS No. 29777-54-6

3-(Methylthio)-1-phenylpropan-1-one

Cat. No.: B2832248
CAS No.: 29777-54-6
M. Wt: 180.27
InChI Key: ZOPCTULTJSNYLC-UHFFFAOYSA-N
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Description

3-(Methylthio)-1-phenylpropan-1-one is an organic compound with a molecular formula of C10H12OS It is characterized by the presence of a phenyl group attached to a propanone backbone, with a methylthio substituent at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-1-phenylpropan-1-one typically involves the reaction of 3-chloropropiophenone with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

C6H5COCH2CH2Cl+NaSCH3C6H5COCH2CH2SCH3+NaCl\text{C}_6\text{H}_5\text{COCH}_2\text{CH}_2\text{Cl} + \text{NaSCH}_3 \rightarrow \text{C}_6\text{H}_5\text{COCH}_2\text{CH}_2\text{SCH}_3 + \text{NaCl} C6​H5​COCH2​CH2​Cl+NaSCH3​→C6​H5​COCH2​CH2​SCH3​+NaCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylthio)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-1-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylthio)-1-propanol: A related compound with a hydroxyl group instead of a carbonyl group.

    3-(Methylthio)-1-phenylpropan-2-one: A structural isomer with the carbonyl group at a different position.

    3-(Methylthio)-1-phenylpropan-1-ol: The reduced form of 3-(Methylthio)-1-phenylpropan-1-one.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

3-(Methylthio)-1-phenylpropan-1-one, also known as Methylthio-phenylpropanone, is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methylthio group attached to a phenylpropanone backbone. Its molecular formula is C11H14OS, and it is often synthesized through various organic reactions that involve the introduction of the methylthio group onto the phenylpropanone structure. The compound serves as an intermediate in the synthesis of more complex organic molecules and has been utilized in the production of fragrances and flavoring agents due to its unique odor profile.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It undergoes metabolic transformations which can lead to the formation of active metabolites that exert biological effects. The primary pathways involved in its metabolism include:

  • Oxidation : Leading to the formation of sulfoxides and sulfones.
  • Reduction : Resulting in corresponding alcohols.
  • Substitution : Various substituted derivatives can be formed depending on the nucleophiles used.

These transformations can significantly influence the compound's reactivity and binding affinity towards biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-one, demonstrate cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells). The incorporation of specific functional groups enhances these effects, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor or probe within various biochemical pathways, influencing metabolic processes through its interaction with specific enzymes.

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of related compounds on breast cancer cells, it was found that modifications to the phenylpropanone structure could enhance cytotoxicity. Compounds with tertiary amine side chains exhibited improved effects compared to standard treatments like Tamoxifen . This suggests that this compound could be a candidate for further development in anticancer therapies.

Interaction Studies

Research involving enzyme interaction has highlighted the importance of functional groups within this compound. The methylthio group influences binding affinity and specificity towards biological targets, which is crucial for developing drugs aimed at modulating specific enzymatic activities .

Comparative Analysis

Property This compound Related Compounds
Molecular FormulaC11H14OSVaries (e.g., C16H17OS for diphenyl)
Biological ActivityAnticancer, enzyme inhibitionVaries (some also exhibit anti-inflammatory properties)
Mechanism of ActionMetabolic transformationSimilar pathways with variations
Therapeutic PotentialHigh (requires further investigation)Established for some derivatives

Properties

IUPAC Name

3-methylsulfanyl-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPCTULTJSNYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29777-54-6
Record name 3-(methylsulfanyl)-1-phenylpropan-1-one
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